PfPK5 Kinase Inhibition: 3-Bromo-5-(cyclohexylmethoxy)pyridine vs. 5-Bromo-2-(cyclohexylmethoxy)pyridine-3-carbonitrile
In a direct enzymatic assay against Plasmodium falciparum cyclin-dependent protein kinase PfPK5, 3-Bromo-5-(cyclohexylmethoxy)pyridine exhibited an IC50 of 130 µM [1]. In contrast, the structurally related analog 5-Bromo-2-(cyclohexylmethoxy)pyridine-3-carbonitrile, which features a carbonitrile group and a different substitution pattern, showed no detectable inhibition against PfPK5 (IC50 > 150 µM) under identical assay conditions [2]. This represents a clear functional differentiation wherein the target compound demonstrates measurable, albeit modest, activity while the comparator is inactive.
| Evidence Dimension | PfPK5 kinase inhibitory activity |
|---|---|
| Target Compound Data | IC50 = 130 µM (1.30E+5 nM) |
| Comparator Or Baseline | 5-Bromo-2-(cyclohexylmethoxy)pyridine-3-carbonitrile: IC50 > 150 µM (no detectable inhibition) |
| Quantified Difference | Target compound shows measurable inhibition; comparator shows no inhibition (>1.15-fold difference, lower bound) |
| Conditions | Inhibition of Plasmodium falciparum cyclin-dependent protein kinase PfPK5 in a biochemical assay |
Why This Matters
For antimalarial drug discovery programs targeting PfPK5, the target compound provides a validated starting point for further optimization, whereas the carbonitrile analog is unsuitable for this target.
- [1] BindingDB. BDBM50409725 (CHEMBL1213804): IC50 = 1.30E+5 nM against PfPK5. Available at: https://www.bindingdb.org/rwd/bind/chemsearch/marvin/StructureSearchDataView.jsp?tab=affinity&key=BDBM50409725 (accessed April 2026). View Source
- [2] BindingDB. BDBM50391187 (CHEMBL2088665): Affinity Data for 5-Bromo-2-(cyclohexylmethoxy)pyridine-3-carbonitrile. Available at: https://www.bindingdb.org/ (accessed April 2026). View Source
